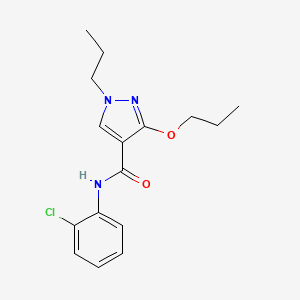
N-(2-氯苯基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of its bonds, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .科学研究应用
药物开发的计算设计与研究
包括类似于 N-(2-氯苯基)-3-丙氧基-1-丙基-1H-吡唑-4-甲酰胺的化合物在内的吡唑衍生物的合理设计和合成已因其在药物开发中的潜力而受到探索。计算结构-活性关系研究为优化这些化合物以抑制在人体调节机制中至关重要的蛋白激酶提供了见解。这种方法有助于识别有希望的候选药物,并通过模拟分析了解其作用和特性(Y. Singh, A. Tomar, R. Das, R. Singh, 2009)。
抗氧化和保护作用
对吡唑甲酰胺衍生物的研究证明了其显着的抗氧化特性。一项调查此类衍生物对暴露于硝酸铅的非洲大头鲶影响的研究表明,该化合物可以逆转铅毒性诱导的生化参数、抗氧化生物标志物、脂质过氧化、DNA 损伤和组织病理学变化。这表明该化合物由于其有效的抗氧化活性而具有最大程度减少铅毒性影响的潜力(H. Soliman, Mohamed Hamed, Jae-Seong Lee, A. Sayed, 2019)。
抗菌活性
吡唑-1-甲酰胺衍生物已被合成并评估其抗菌活性。这项研究突出了这些化合物作为抗菌剂的潜力,为开发针对微生物感染的治疗方法提供了一条新途径。吡唑支架的结构修饰有助于这些化合物的抗菌功效,表明其在创建有效抗菌剂方面的多功能性和潜力(E. Sharshira, N. M. Hamada, 2011)。
大麻素受体拮抗剂
对吡唑衍生物的研究还探索了它们与大麻素受体的相互作用,特别是作为 CB1 大麻素受体的拮抗剂。这些相互作用对于了解这些化合物在治疗与大麻素系统相关的疾病(如肥胖和代谢紊乱)中的治疗潜力至关重要。分子相互作用研究提供了对这些化合物的构象和结合亲和力的见解,促进了选择性和有效的类大麻素受体拮抗剂的开发(J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002)。
作用机制
安全和危害
属性
IUPAC Name |
N-(2-chlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKVHHNWSVRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

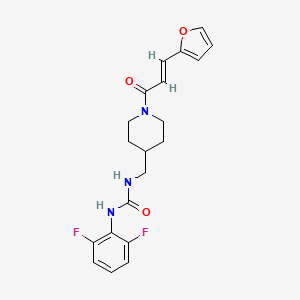
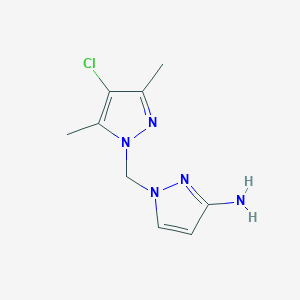
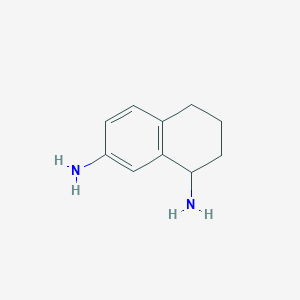
![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)
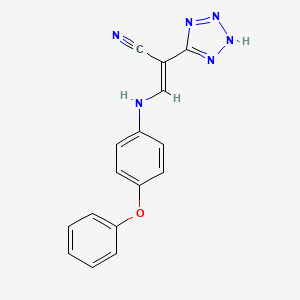

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2662062.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2662063.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)
![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)

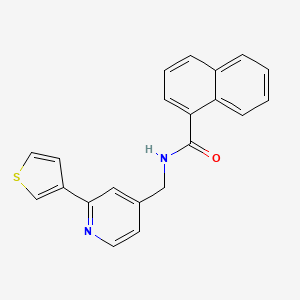
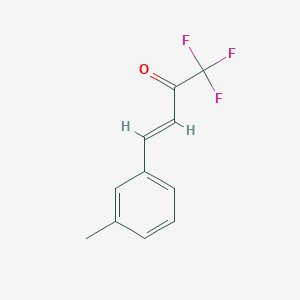
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)